molecular formula C12H10N6O2 B2874107 2-methoxy-4-methyl-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine CAS No. 2034515-07-4

2-methoxy-4-methyl-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine

Cat. No.: B2874107
CAS No.: 2034515-07-4
M. Wt: 270.252
InChI Key: URZCBXYCEDSSCA-UHFFFAOYSA-N
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Description

The compound 2-methoxy-4-methyl-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine is a heterocyclic molecule featuring:

  • A pyrimidine core substituted with a methoxy group at position 2, a methyl group at position 4, and a 1,2,4-oxadiazole ring at position 5.
  • The 1,2,4-oxadiazole moiety is further substituted at position 3 with a pyrazine ring.

The pyrazine substituent may enhance π-π stacking interactions in biological targets, while the oxadiazole ring contributes to metabolic stability .

Properties

IUPAC Name

5-(2-methoxy-4-methylpyrimidin-5-yl)-3-pyrazin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O2/c1-7-8(5-15-12(16-7)19-2)11-17-10(18-20-11)9-6-13-3-4-14-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZCBXYCEDSSCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C2=NC(=NO2)C3=NC=CN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-methyl-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: Starting with appropriate precursors, the pyrimidine ring can be synthesized through condensation reactions.

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving diamines and dicarbonyl compounds.

    Formation of the Oxadiazole Ring: The oxadiazole ring is often formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions may target the nitrogen atoms in the heterocyclic rings.

    Substitution: Substitution reactions can occur at various positions on the rings, depending on the reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with oxadiazole rings are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the development of new materials with specific electronic properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a candidate for drug development.

    Antimicrobial Activity: Similar compounds have shown potential as antimicrobial agents.

Medicine

    Drug Development: The compound may be explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry

    Agriculture: Compounds with similar structures are used in the development of pesticides and herbicides.

Mechanism of Action

The mechanism of action for 2-methoxy-4-methyl-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets could include kinases, proteases, or other critical proteins in biological pathways.

Comparison with Similar Compounds

Key Structural Differences

The following table highlights structural variations between the target compound and related derivatives from patents and synthetic studies:

Compound Name Pyrimidine Substituents Oxadiazole Substituents Additional Groups/Linkers Reference
Target Compound 2-methoxy, 4-methyl 3-pyrazin-2-yl None -
4-[1-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine 1H-pyrazolo[3,4-d]pyrimidine 3-isopropyl Piperidinyloxy linker
2,5-Difluoro-4-{4-[1-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-pyrazolo[3,4-d]pyrimidin-1-yl}-benzenesulfonamide Pyrazolo[3,4-d]pyrimidine 3-isopropyl Piperidinyloxy + sulfonamide
(4-Pentylcyclohexyl)-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl)amine N/A (pyridine-based oxadiazole) 3-pyridin-4-yl Cyclohexylamine linker

Key Observations:

Substituent Diversity : The target compound’s pyrazine substituent on the oxadiazole distinguishes it from analogs with isopropyl (e.g., ) or pyridyl groups (e.g., ). Pyrazine’s electron-deficient nature may improve binding to aromatic residues in enzymes compared to aliphatic substituents.

Core Heterocycles : Some analogs replace pyrimidine with pyrazolo[3,4-d]pyrimidine (e.g., ), which introduces additional nitrogen atoms, altering hydrogen-bonding capacity.

Computational and Experimental Validation Gaps

  • DFT Studies : Methods like those in could predict the compound’s thermochemical stability and reactivity, particularly regarding the oxadiazole ring’s resilience under physiological conditions .
  • Crystallographic Analysis : Programs like SHELX () may aid in resolving its crystal structure to validate stereoelectronic effects .

Biological Activity

2-Methoxy-4-methyl-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine is a compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, including its anticancer, anti-inflammatory, and antimicrobial effects, supported by various studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N6O2C_{12}H_{12}N_{6}O_{2}. It features a pyrimidine core substituted with a methoxy group and a pyrazine-linked oxadiazole moiety.

1. Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, research indicates that derivatives of pyrimidines exhibit significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-70.09
A5490.03
Colo-2050.01
A27800.12

In a comparative study, the compound demonstrated superior activity compared to standard chemotherapeutics across multiple cell lines, suggesting its potential as a lead compound in cancer therapy.

2. Anti-inflammatory Properties

The anti-inflammatory effects of pyrimidine derivatives have been well-documented. Compounds similar to this compound have shown promise in reducing inflammation markers in vitro.

Case Study : A study evaluated the anti-inflammatory properties of related compounds on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a significant reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha), underscoring the therapeutic potential of this class of compounds for inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial activity of pyrimidine derivatives has also been explored. The compound showed effectiveness against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
E. coli15
S. aureus10
P. aeruginosa20

These findings suggest that the compound may serve as a basis for developing new antibiotics.

The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer cell proliferation.
  • Modulation of Inflammatory Pathways : The compound likely modulates NF-kB signaling pathways, leading to decreased expression of inflammatory genes.
  • Antimicrobial Action : The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

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